Fmoc-D-Glu-OtBu falls under the category of amino acid derivatives, specifically modified amino acids used in the synthesis of peptides. It is classified as a protected amino acid due to the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for selective reactions during peptide synthesis.
The synthesis of Fmoc-D-Glu-OtBu typically involves several key steps:
The molecular structure of Fmoc-D-Glu-OtBu can be described as follows:
The presence of these functional groups allows for selective coupling reactions during peptide synthesis while maintaining stability against hydrolysis under typical reaction conditions.
Fmoc-D-Glu-OtBu participates in various chemical reactions, particularly during solid-phase peptide synthesis:
The mechanism of action for Fmoc-D-Glu-OtBu primarily revolves around its role in facilitating peptide bond formation:
Fmoc-D-Glu-OtBu exhibits several notable physical and chemical properties:
Fmoc-D-Glu-OtBu is widely used in various scientific applications:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a cornerstone of orthogonal protection in solid-phase peptide synthesis (SPPS), enabling the iterative assembly of complex peptides. Fmoc-D-Glu-OtBu exemplifies this strategy, where the Fmoc moiety protects the α-amino group while the γ-carboxyl group is shielded as a tert-butyl ester. This dual protection scheme permits sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections [9].
Modern asymmetric synthesis of this building block employs chiral glycine equivalents for stereocontrol. As demonstrated in the synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine—a structural analog—alkylation of Ni(II)-glycine complexes with 1,1,1-trifluoro-4-iodobutane achieves >98% diastereomeric excess (de) at 25°C. This method delivers Fmoc-D-Glu-OtBu precursors with 99% enantiomeric purity and 82% yield over three steps, leveraging nucleophilic glycine equivalents to bypass racemization risks [6].
Table 1: Analytical Parameters of Fmoc-D-Glu-OtBu
Property | Value | Method |
---|---|---|
Purity | ≥98.0% (HPLC) | Reverse-phase HPLC |
Optical Activity | [α]/D +4.5±1 (AcOH:H₂O=4:1) | Polarimetry |
Melting Point | 80-95°C | Capillary method |
Enantiomeric Excess | ≥99.5% | Chiral HPLC |
Solubility | >500 mM in DMF | Visual assessment |
Critical advancements address Fmoc impurities from Lossen rearrangements or oligomerization during protection. Silylation with chlorotrimethylsilane prior to Fmoc introduction minimizes dipeptide byproducts, while oxime-based reagents replace traditional N-hydroxysuccinimide activators to enhance reaction fidelity [9]. These innovations ensure building blocks meet International Conference on Harmonisation (ICH) standards for pharmaceutical applications, including acetic acid content <0.02% to prevent chain termination during SPPS [9].
The tert-butyl ester in Fmoc-D-Glu-OtBu requires selective cleavage during peptide elongation to enable C-terminal modification or cyclization. Conventional strong-acid deprotection (e.g., 95% TFA) limits orthogonality, driving innovations in chemoselective methodologies:
Enzymatic Hydrolysis: Subtilisin proteases (e.g., Alcalase) catalyze quantitative conversion of C-terminal peptide-OtBu esters to primary alkyl esters in aqueous-organic biphasic systems. This enables iterative N→C terminal elongation without racemization or side-chain deprotection. Applications include pentapeptide syntheses with >90% yield per cycle, outperforming chemical methods in stereochemical integrity [4] [7].
Lewis Acid-Mediated Cleavage: FeCl₃ (1.5 equiv in DCM, 1 h, RT) selectively removes tert-butyl esters from Asp/Glu side chains while preserving Fmoc groups and resin linkers. This method achieves 80% isolated yield without aspartimide formation—a common side reaction in acidic conditions. Compatibility with common protecting groups (e.g., benzyl, allyl esters) enables on-resin side-chain functionalization for bioconjugates [10].
Table 2: Comparative Deprotection Efficiency
Method | Conditions | Time | Yield | Racemization Risk |
---|---|---|---|---|
TFA/DCM | 50% v/v, RT | 1 h | >95% | Moderate (Aspartimide) |
Enzymatic (Alcalase) | pH 7.5, DMF/H₂O (1:1) | 4 h | 90-95% | None |
FeCl₃ | 1.5 equiv, DCM, RT | 1 h | 80% | Low |
Aspartimide formation—a dominant side reaction in Asp/Glu-rich sequences—is suppressed by FeCl₃-mediated deprotection. This contrasts with TFA strategies where sequences like -Asp-Gly- undergo up to 27% β-aspartyl shift via succinimide intermediates [9] [10].
Incorporation of D-glutamate via Fmoc-D-Glu-OtBu significantly alters peptide bioactivity and conformational stability. Key stereochemical impacts include:
Protease Resistance: D-Amino acid-containing peptides (DAACPs) exhibit enhanced metabolic stability by evading endogenous peptidases. In antimicrobial peptides like gramicidin S, D-Glu residues reduce susceptibility to trypsin-like proteases while maintaining membrane-disrupting activity [2] [5].
Structural Modulation: D-Glu incorporation in siRNA carrier peptides (e.g., peptide 599 variants) shifts intracellular trafficking pathways. One variant mediates filopodia-specific binding, enhancing cellular uptake and gene silencing efficiency by 50% compared to L-configured analogs [5].
Biological Signaling: Endogenous DAACPs occur in age-related diseases via non-enzymatic racemization. D-Asp/D-Glu levels in Alzheimer’s brain tissues correlate with amyloid-β plaque density, suggesting roles as disease biomarkers [2].
Stereochemical integrity during synthesis is maintained via low-racemization coupling agents (e.g., Oxyma/DIC) and minimized base exposure. Fmoc-D-Glu-OtBu’s enantiomeric purity (>99.5%) ensures DAACPs retain designed bioactivity without cytotoxicity from diastereomeric impurities [8] [9].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0